A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime
A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime
Introduction
Pyrazine-2-amidoxime (PAOX) is a heterocyclic organic compound and a structural analogue of the well-known antituberculosis drug pyrazinamide (PZA).[1][2][3] As a synthetic intermediate, it serves as a valuable building block in pharmaceutical synthesis.[4][5] Furthermore, PAOX itself has garnered significant interest due to its demonstrated antimicrobial and antifungal properties, making it a subject of research in drug design and discovery.[1][6][7] This document provides a comprehensive overview of the core physicochemical properties of Pyrazine-2-amidoxime, detailed experimental protocols from cited literature, and visualizations of key processes and interactions.
Core Physicochemical and General Properties
Pyrazine-2-amidoxime is typically supplied as a stable, crystalline solid.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51285-05-3 | [4][5] |
| Molecular Formula | C₅H₆N₄O | [4][5] |
| Molecular Weight | 138.13 g/mol | |
| Formal Name | N'-hydroxy-pyrazine-2-carboximidamide | [4][5] |
| Appearance | Crystalline Solid | [4][5] |
| Purity | ≥97% | [4][5] |
| Melting Point | 180-185 °C | |
| Thermal Stability | Decomposes at temperatures above 170-400 °C | [1][7] |
| Storage Conditions | -20°C | [4] |
| Long-term Stability | ≥ 4 years | [4] |
Solubility Profile
The solubility of Pyrazine-2-amidoxime has been determined in various organic and aqueous solvents. It exhibits high solubility in polar aprotic solvents like DMSO and DMF.
| Solvent | Solubility (approx.) | Reference |
| DMSO | 30 mg/mL | [4][5] |
| DMF | 30 mg/mL | [4][5] |
| Water | 2 mg/mL | [6] |
| Ethanol | 0.2 mg/mL | [4][5] |
| PBS (pH 7.2) | 0.1 mg/mL | [4][5] |
Note: Solubility in water can be achieved with ultrasonic treatment and heating to 60°C.[6] For biological experiments, stock solutions are typically prepared in organic solvents like DMSO and then further diluted in aqueous buffers.[4]
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic analyses have provided detailed insights into the molecular structure and bonding of PAOX.
Spectroscopic Properties
| Technique | Key Findings | Reference |
| UV/Vis | λmax: 206, 251, 302 nm | [4][5] |
| FT-IR | - 3437–3331 cm⁻¹: Symmetric/asymmetric NH stretching- 1650 cm⁻¹: Azomethine moiety- 953 cm⁻¹: Strong peak for N-O stretching of the oxime group | [1][8] |
Crystallographic Properties
Single-crystal X-ray diffraction studies reveal that PAOX crystallizes in a monoclinic system.[1][7] The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds, including O–H⋯N, N–H⋯N, and C–H⋯O interactions.[1] These interactions lead to the formation of dimers and stable helical-like polymer structures.[1][2][7]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][7] |
| Space Group | P2₁ | [1][7] |
Biological Activity and Chelation
Pyrazine-2-amidoxime exhibits notable biological activity, particularly against microbial and fungal pathogens. It is also recognized for its ability to act as a chelating agent for metal ions.
Antimicrobial and Antifungal Activity
PAOX has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It also shows antifungal properties, specifically against Candida albicans.[1][6]
| Activity Metric | Value | Target Organisms | Reference |
| MIC / MBC | 5.79 mM | Gram-positive and Gram-negative bacteria, C. albicans | [1] |
Metal Ion Chelation
Studies have shown that Pyrazine-2-amidoxime acts as a bidentate ligand, coordinating with d-block metal ions.[1][8] The coordination occurs through the azomethine and amine nitrogen atoms, forming stable complexes.[1][8]
Experimental Methodologies
Detailed protocols for the characterization and analysis of Pyrazine-2-amidoxime have been described in the literature.
Synthesis and Crystallization
While PAOX is commercially available, amidoximes are generally synthesized via the reaction of a nitrile with hydroxylamine.[9] High-quality crystals for analysis have been obtained using a slow diffusion method.[1][2]
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Protocol: A solution of the compound is prepared in a suitable solvent. This solution is carefully layered with a second solvent in which the compound is less soluble. The container is sealed and left undisturbed at room temperature for an extended period (e.g., two weeks), allowing for the slow growth of single crystals at the solvent interface.[3]
Single-Crystal X-ray Diffraction
-
Instrumentation: Data is collected using a CCD diffractometer (e.g., Oxford Diffraction Gemini R) with CuKα radiation.[10]
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Data Analysis: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² with software packages like SHELX.[10]
Thermal Analysis
-
Methodology: The thermal decomposition of PAOX was investigated using thermogravimetry (TG) and differential thermogravimetry (DTG) techniques.[1][7] This analysis reveals a two-stage degradation process and confirms the compound's thermal stability up to approximately 170°C.[1][7]
Electrochemical Analysis
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Methodology: The redox behavior was studied using cyclic voltammetry (CV) in an acetonitrile solution containing a supporting electrolyte.[1] A three-electrode system with a platinum working electrode is typically employed to determine the anodic oxidation and cathodic reduction potentials.[1][3]
Antimicrobial Susceptibility Testing
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Protocol: A standard microbroth dilution assay is performed. The compound is serially diluted in an appropriate liquid culture medium. Selected microbial or fungal strains are inoculated into the dilutions. The MIC is determined as the lowest concentration that inhibits visible growth after incubation. To determine the MBC/MFC, aliquots are taken from the wells with no visible growth and plated on solid agar media. The MBC/MFC is the lowest concentration that results in no colony formation.[1][10]
Conclusion
Pyrazine-2-amidoxime is a well-characterized compound with a comprehensive physicochemical profile. Its defined solubility, thermal stability, and spectroscopic signatures make it a reliable substance for research and development. The demonstrated antimicrobial and antifungal activities, combined with its capacity for metal chelation, highlight its potential in the development of new therapeutic agents and functional materials. The established experimental protocols provide a solid foundation for further investigation into its properties and applications.
References
- 1. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
